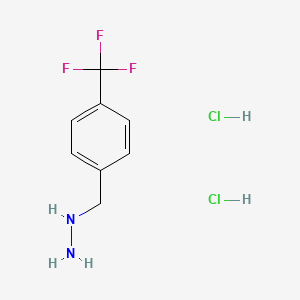

(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride

Descripción general

Descripción

“(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride” is a chemical compound with significant applications in the fields of chemistry and biology. It has a molecular formula of C8H11Cl2F3N2 .

Molecular Structure Analysis

The molecular structure of “(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride” is represented by the formula C8H11Cl2F3N2 . The average mass is 263.087 Da and the monoisotopic mass is 262.025146 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride” include a predicted boiling point of 267.9±40.0 °C, a predicted density of 1.253±0.06 g/cm3, and a predicted pKa of 6.77±0.10 .Aplicaciones Científicas De Investigación

N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity

The paper focuses on the synthesis and biological activity of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which were designed as potential antimicrobial agents and enzyme inhibitors. These compounds were synthesized and characterized by spectral methods. They showed moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating their potential use in treating conditions related to these enzymes. The compounds were also evaluated against Mycobacterium tuberculosis and nontuberculous mycobacteria, showing some level of activity. The study suggests that these compounds can avoid cytostatic properties on eukaryotic cell lines like HepG2 and MonoMac6, highlighting their potential for safe therapeutic applications (Krátký et al., 2020).

Solid Phase Synthesis Applications

Preparation of polymer-bound trityl-hydrazines and their application in the solid phase synthesis of partially protected peptide hydrazides

This study explores the preparation of polymer-bound N-tritylhydrazines and their application in the solid-phase synthesis of partially protected peptide hydrazides. The peptide hydrazides synthesized can be quantitatively split off from the resins by mild acidic treatment, while keeping the benzyl- and tert-butyl protecting groups intact. This methodology showcases the utility of (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride in the field of peptide synthesis (Stavropoulos et al., 2004).

Anticancer Activity

Nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer Michigan Cancer Foundation-7 cell lines

This research synthesizes and characterizes a new hydrazine derivative compound, 4-hydrazinylphenyl benzenesulfonate, and investigates its potential as an anti-breast cancer agent. The compound demonstrated significant anti-cancer activity against breast cancer Michigan Cancer Foundation-7 (MCF-7) cell lines, suggesting the potential of (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride derivatives in cancer treatment (Prasetiawati et al., 2022).

Safety And Hazards

Safety data sheets suggest that exposure to “(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride” should be avoided. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended. It should be used only outdoors or in a well-ventilated area, and kept away from heat, sparks, open flames, and hot surfaces .

Propiedades

IUPAC Name |

[4-(trifluoromethyl)phenyl]methylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2.2ClH/c9-8(10,11)7-3-1-6(2-4-7)5-13-12;;/h1-4,13H,5,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFVUIMVZRDACD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNN)C(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-Methylimidazolidin-2-ylidene)amino]carbonitrile](/img/structure/B1455550.png)

![[2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine](/img/structure/B1455551.png)

![7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B1455552.png)

![2-[(4-methyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1455555.png)

![4-hydrazino-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B1455556.png)

![6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B1455558.png)

![5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1455560.png)

![6-[N-(6-Maleimidocaproyl)]caproic acid nhs](/img/structure/B1455565.png)

![2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride](/img/structure/B1455570.png)